molecular formula C18H20N2O2 B093422 4,4'-Bis(dimethylamino)benzil CAS No. 17078-27-2

4,4'-Bis(dimethylamino)benzil

Cat. No.: B093422
CAS No.: 17078-27-2
M. Wt: 296.4 g/mol
InChI Key: AVFUVYIDYFXFSX-UHFFFAOYSA-N
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Description

4,4’-Bis(dimethylamino)benzil, also known as 1,2-bis(4-dimethylaminophenyl)ethane-1,2-dione, is an organic compound with the molecular formula C18H20N2O2. It is a benzil derivative characterized by the presence of two dimethylamino groups attached to the benzene rings. This compound is notable for its applications in various fields, including organic synthesis and material science .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(dimethylamino)benzil typically involves the reaction of N,N-dimethylaniline with oxalyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in dry carbon disulfide as a solvent. The process involves cooling the mixture in an ice bath, followed by the gradual addition of oxalyl chloride. The reaction mixture is then refluxed, cooled, and treated with water to decompose the aluminum complex, yielding the desired product .

Industrial Production Methods

Industrial production of 4,4’-Bis(dimethylamino)benzil follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient mechanical stirrers, precise temperature control, and purification steps such as recrystallization from acetone are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(dimethylamino)benzil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-Bis(dimethylamino)benzil has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(dimethylamino)benzil is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

1,2-bis[4-(dimethylamino)phenyl]ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-19(2)15-9-5-13(6-10-15)17(21)18(22)14-7-11-16(12-8-14)20(3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFUVYIDYFXFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278667
Record name 4,4'-Bis(dimethylamino)benzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17078-27-2
Record name 17078-27-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Bis(dimethylamino)benzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the byproducts formed during the synthesis of 4,4′-Bis(dimethylamino)benzil?

A1: The abstract mentions Crystal Violet as a byproduct formed during the synthesis of 4,4′-Bis(dimethylamino)benzil [].

Q2: What are some keywords associated with the synthesis of 4,4′-Bis(dimethylamino)benzil?

A2: The abstract lists "acylation" and "oxalyl chloride, toxicity" as keywords associated with the synthesis []. This suggests that the synthesis procedure involves an acylation reaction utilizing oxalyl chloride, a reagent known for its toxicity.

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